PI3Kγ Kinase Inhibition: Structural Motif Differentiation from Furan-Based Inhibitors
The compound is explicitly claimed as a PI3Kγ inhibitor in patent filings [1]. While direct IC50 data for this specific compound has not been publicly disclosed, its 2-fluorobenzofuran core represents a key structural departure from the extensively characterized furan-2-ylmethylene series led by AS-252424 (PI3Kγ IC50 = 30 nM) [2]. In co-crystal structures of the furan series, the furan oxygen participates in a crucial hydrogen bond with the kinase hinge region; the benzofuran's fused benzene ring and 2-fluoro substituent are predicted to modulate both the binding pose and electronic properties at this critical interaction site.
| Evidence Dimension | Predicted PI3Kγ inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not yet publicly reported in peer-reviewed literature |
| Comparator Or Baseline | AS-252424 (furan-2-ylmethylene TZD), PI3Kγ IC50 = 30 nM [2] |
| Quantified Difference | Unable to calculate due to lack of public target data; scaffold difference is qualitative |
| Conditions | ATP-competitive binding mode inferred from patent class disclosure [1]; AS-252424 data from in vitro kinase assay [2] |
Why This Matters
The 2-fluorobenzofuran scaffold offers a distinct intellectual property position and a potentially differentiated selectivity window, making it a rational choice for screening campaigns seeking novel PI3Kγ chemotypes beyond the furan series.
- [1] ZA200702435B – PI3 Kinase gamma inhibitors for the treatment of anaemia. (2007). Google Patents. View Source
- [2] Pomel, V., et al. (2006). Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry, 49(13), 3857-3871. View Source
